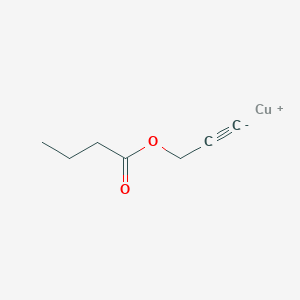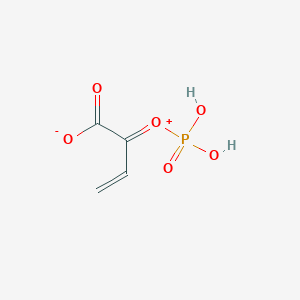![molecular formula C32H39FO2 B14318391 2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 106817-09-8](/img/structure/B14318391.png)
2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluoro group, a pentyl chain, and an octyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts under high temperatures . Another method is the Suzuki coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides . These reactions require precise control of reaction conditions, including temperature, pressure, and the use of specific solvents.
Análisis De Reacciones Químicas
2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the fluoro group.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the biphenyl core provides structural stability. This compound can modulate various biochemical pathways, leading to its diverse effects in biological systems .
Comparación Con Compuestos Similares
Similar compounds include:
2-Fluoro-1,1’-biphenyl: This compound shares the biphenyl core but lacks the pentyl and octyl chains, making it less hydrophobic and less structurally complex.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an additional phenyl ring, which increases its molecular weight and alters its chemical properties.
The uniqueness of 2-Fluoro-4-pentylphenyl 4’-octyl[1,1’-biphenyl]-4-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Número CAS |
106817-09-8 |
|---|---|
Fórmula molecular |
C32H39FO2 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(2-fluoro-4-pentylphenyl) 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C32H39FO2/c1-3-5-7-8-9-11-12-25-14-17-27(18-15-25)28-19-21-29(22-20-28)32(34)35-31-23-16-26(24-30(31)33)13-10-6-4-2/h14-24H,3-13H2,1-2H3 |
Clave InChI |
FJJVDYOZBDLVSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


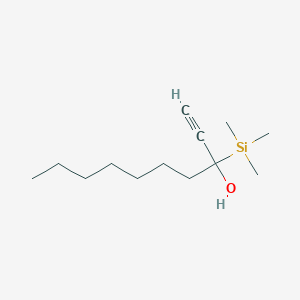
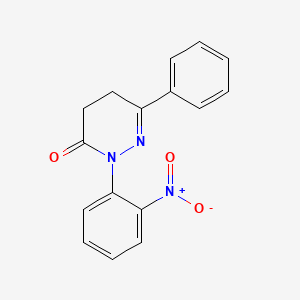
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
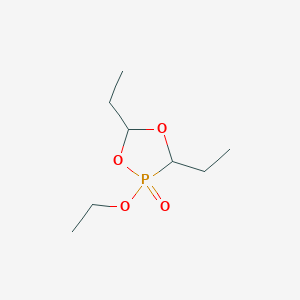
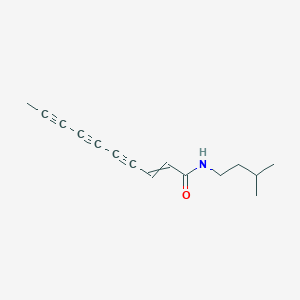
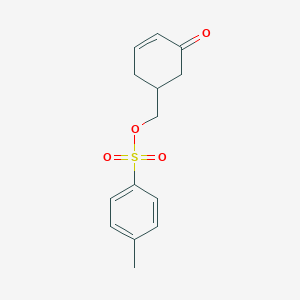
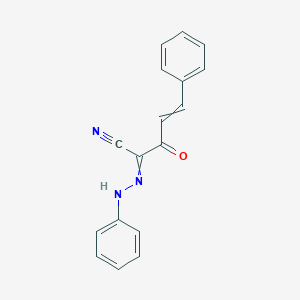
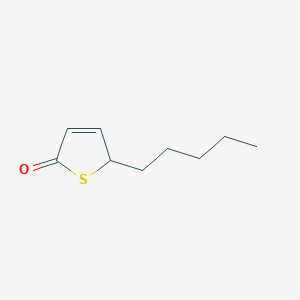

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
